molecular formula C12H15BrO2 B3030505 Ethyl 4-(2-bromophenyl)butanoate CAS No. 914226-08-7

Ethyl 4-(2-bromophenyl)butanoate

Cat. No.: B3030505
CAS No.: 914226-08-7
M. Wt: 271.15 g/mol
InChI Key: WLYYAOFYPWKMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-bromophenyl)butanoate (CAS: 898751-18-3) is an ester derivative characterized by a 2-bromophenyl group attached to a butanoate backbone. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.15 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of benzimidazole derivatives, pharmaceuticals, and functionalized polymers . The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and interaction with biological targets .

Properties

CAS No.

914226-08-7

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 4-(2-bromophenyl)butanoate

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3

InChI Key

WLYYAOFYPWKMLQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=CC=CC=C1Br

Canonical SMILES

CCOC(=O)CCCC1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The ortho isomer (2-bromo) exhibits slower reaction kinetics in nucleophilic substitutions due to steric hindrance compared to the para isomer .
  • Biological Activity : The meta isomer shows higher binding affinity to macrophage migration inhibitory factor (MIF) in pharmacological studies .

Functional Group Modifications

Ether-Linked Derivatives

  • Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate (CAS: 1281669-02-0): Contains a methoxy and formyl group, enhancing electrophilicity. Used in synthesizing photo-responsive hydrogels via Michael addition reactions . Key Data: Boiling point >200°C; IR peaks at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O aldehyde) .

Amino-Substituted Analogs

  • Ethyl 4-[ethyl(phenyl)amino]butanoate (CAS: 2059944-97-5): Incorporates a tertiary amine group, enabling pH-sensitive degradation. Applied in controlled drug delivery systems .

Physicochemical Properties

Property This compound Ethyl 4-(4-Acetyl-2-methoxyphenoxy)butanoate Ethyl 4-(2-Bromo-5-fluorophenoxy)butanoate
Melting Point Not reported 40–42°C 55–57°C
Solubility Insoluble in water; soluble in DCM, THF Soluble in DMF, ethanol Soluble in acetone, ethyl acetate
Stability Stable under argon Light-sensitive Hydrolytically stable

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